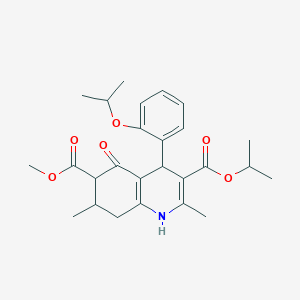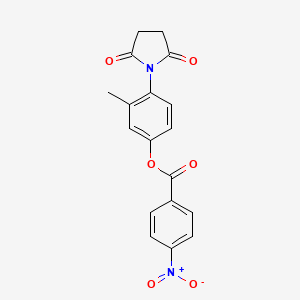
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
Vue d'ensemble
Description
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide, commonly known as BTA-EG6, is a novel fluorescent probe that has been extensively used in scientific research. It is a chemical compound that has been synthesized through various methods and has been widely studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BTA-EG6 involves the binding of copper ions to the benzothiazole moiety of the compound. This results in a conformational change in the molecule, leading to a change in its fluorescent properties. The binding of copper ions to BTA-EG6 has been shown to be reversible, making it an ideal tool for studying the dynamics of copper ions in cells and tissues.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have minimal cytotoxicity and does not affect the viability of cells at concentrations used in scientific research. It has been extensively used in the imaging of copper ions in living cells and tissues, and its high selectivity towards copper ions makes it an ideal tool for studying copper metabolism in cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BTA-EG6 in lab experiments are its high selectivity and sensitivity towards copper ions, its reversible binding to copper ions, and its minimal cytotoxicity. However, the limitations of using BTA-EG6 include its limited stability in biological samples, its low solubility in aqueous solutions, and its potential interference with other fluorescent probes.
Orientations Futures
The future directions of BTA-EG6 include the development of improved synthesis methods to increase the yield and stability of the compound, the optimization of its fluorescent properties for better imaging of copper ions in cells and tissues, and the development of new fluorescent probes based on the structure of BTA-EG6 for the detection of other metal ions. BTA-EG6 has shown great potential in scientific research, and its future applications are promising.
Conclusion:
In conclusion, BTA-EG6 is a novel fluorescent probe that has been extensively used in scientific research for the detection and imaging of copper ions in cells and tissues. Its high selectivity and sensitivity towards copper ions make it an ideal tool for studying copper metabolism in cells and tissues. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BTA-EG6 have been discussed in this paper. BTA-EG6 has shown great potential in scientific research, and its future applications are promising.
Applications De Recherche Scientifique
BTA-EG6 has been extensively used as a fluorescent probe in scientific research. It is highly selective towards copper ions, and its fluorescent properties change upon binding to copper ions. This property has been utilized in the detection and quantification of copper ions in various biological samples. BTA-EG6 has also been used in the imaging of copper ions in living cells and tissues. Its high selectivity and sensitivity towards copper ions make it an ideal tool for studying copper metabolism in cells and tissues.
Propriétés
IUPAC Name |
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O5S/c1-5-27-16-8-12(9-17(28-6-2)19(16)29-7-3)20(25)24-21-23-14-10-13(22)15(26-4)11-18(14)30-21/h8-11H,5-7H2,1-4H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRHMGRSHKSDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4134714.png)
![2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide](/img/structure/B4134716.png)
![N-(4-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4134724.png)

![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B4134728.png)
![N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4134729.png)


![1-(4-bromophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4134769.png)
![N-{[4-ethyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4134773.png)
![dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4134778.png)

![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4134787.png)
